
2-Oxazolidinone, 3-heptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-heptyl-: is a derivative of oxazolidinone, a class of synthetic antimicrobial agents. Oxazolidinones are known for their potent activity against a wide range of multidrug-resistant Gram-positive pathogens . The 3-heptyl substitution on the oxazolidinone ring introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinones can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides using bifunctional phase-transfer catalysts. This method can yield 2-oxazolidinones in high yields (up to 92%) under conditions such as 100°C within 12 hours . Another method involves the ring-opening of aziridines by carbon dioxide or the one-pot reaction of primary amines with epoxides and carbon dioxide .
Industrial Production Methods: Industrial production of 2-oxazolidinones often involves scalable and efficient synthetic routes. For instance, the use of microwave irradiation in a chemical paste medium has been reported to facilitate the synthesis of oxazolidinone derivatives . Additionally, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides a practical approach for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxazolidinone, 3-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Substitution: N-arylation and other substitution reactions are common, where aryl groups are introduced to the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Catalysts like palladium on carbon (Pd/C) or other reducing agents.
Substitution: Aryl bromides, phosphine ligands, and bases are commonly used in palladium-catalyzed N-arylation reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
2-Oxazolidinone, 3-heptyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-oxazolidinone, 3-heptyl- involves the inhibition of bacterial protein synthesis. This compound binds to the ribosomal 50S subunit of bacteria, preventing the formation of a functional 70S initiation complex . This inhibition blocks the translation process, effectively stopping bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone with enhanced activity and a better safety profile.
Uniqueness: 2-Oxazolidinone, 3-heptyl- stands out due to its unique 3-heptyl substitution, which can impart different chemical and biological properties compared to other oxazolidinones. This substitution can influence the compound’s pharmacokinetics, bioavailability, and overall efficacy .
Propriétés
Numéro CAS |
60420-23-7 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
3-heptyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-11-8-9-13-10(11)12/h2-9H2,1H3 |
Clé InChI |
RLBSEJGBKDDWNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


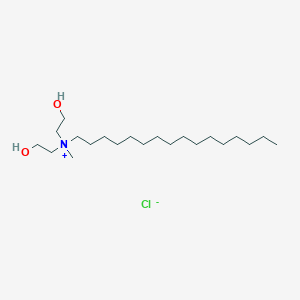

![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
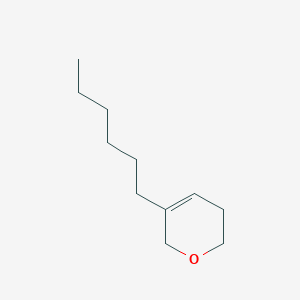
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
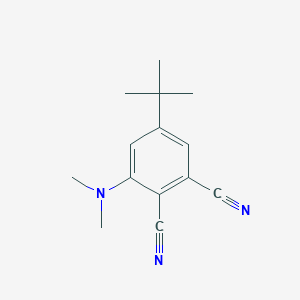
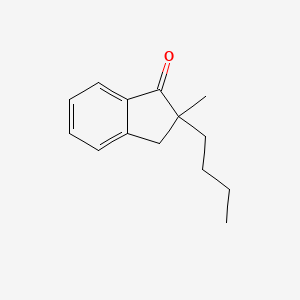
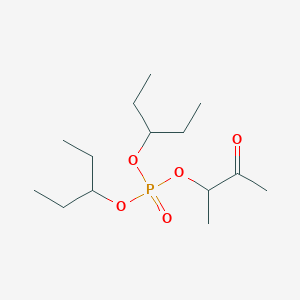





![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
